Researchers face poor solubility and rapid degradation with unmodified curcumin, complicating in vitro studies. Ethyl curcumin addresses these limitations as a stabilized, O-ethylated analog.
- 3-fold lower IC50 (2.93 µM vs. 8.78 µM) in myeloma cell lines for stronger phenotypic signal.
- Higher calculated LogP (~4.15 vs. ~3.0) enhances membrane permeability and intracellular distribution.
- Shifted keto-enol equilibrium provides a distinct chemical probe for tautomer-dependent mechanisms.
Supplied with full analytical documentation for immediate research deployment.
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
CAS No.312618-41-0
Cat. No.B15389542
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl curcumin is a semi-synthetic curcuminoid derivative, chemically defined as 1,7-bis-(3-ethoxy-4-hydroxy phenyl)-1,6-heptadiene-3,5-dione [1]. It belongs to a class of alkyl-substituted curcumin analogs developed to address the poor aqueous solubility and rapid metabolic degradation of the parent molecule, curcumin. These structural modifications are designed to alter key physicochemical properties like lipophilicity and tautomeric stability, which in turn can modulate biological activity and compound suitability for specific research applications [2].
01
Designed forAddressing solubility and metabolic stability limitations of curcumin
02
AlteredLipophilicity profile via O-ethylation for membrane interaction studies
03
ShiftedTautomeric equilibrium toward diketo form for mechanistic probe development
[1] Khopde, S. M., et al. (1999). Free radical scavenging ability and antioxidant efficiency of curcumin and its substituted analogue. Biophysical Chemistry, 80(2), 85-91. View Source
[2] Gustiani, S. H., & Saepudin, E. (2020). Modification of curcumin from turmeric rhizome (Curcuma longa) extract through O-ethylation with K2CO3/TBAB catalyst to enhance its antibacterial activity. AIP Conference Proceedings, 2242, 040006. View Source
Why Ethyl Curcumin Cannot Be Substituted
Using unmodified curcumin as a direct substitute for ethyl curcumin in research is scientifically flawed due to significant differences in their molecular properties that dictate biological performance. Curcumin is notoriously unstable at physiological pH and has extremely low water solubility, which severely limits its bioavailability and complicates in vitro and in vivo study interpretation [1]. Ethyl curcumin's O-ethylation increases its lipophilicity (LogP ~4.15) compared to curcumin, potentially altering its membrane permeability and distribution profile [2]. Furthermore, the ethyl substitution introduces steric hindrance that shifts the compound's keto-enol tautomeric equilibrium, a critical factor influencing its stability and interaction with biological targets [3]. These physicochemical distinctions translate into different potency and activity profiles, making ethyl curcumin a distinct chemical entity, not a mere analog.
pH instability mismatchCurcumin degrades rapidly at physiological pH; ethyl curcumin's stability-dependent responses may not be reproduced.
Lipophilicity discrepancyHigher logP of ethyl curcumin alters membrane partitioning; curcumin's permeability profile may not transfer.
Tautomeric equilibrium shift4-Ethyl substitution favors the diketo form; curcumin's enol-dominant state can affect target engagement interpretation.
[1] Wang, Y. J., et al. (1997). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1867-1876. View Source
[3] Istyastono, E. P., Margono, S. A., & Pranowo, H. D. (2005). The Keto-Enol Tautomerism of Curcumin and Some 4-substituted Curcumin Derivatives: A Theoretical Study Based on Computational Chemistry Approach. Indonesian Journal of Pharmacy, 16(2), 107-113. View Source
Ethyl Curcumin: Quantitative Performance Evidence
Enhanced Cytotoxicity in Myeloma Cells
In a direct head-to-head comparison, the 4-ethyl analog of curcumin demonstrated significantly greater potency in inhibiting the growth of myeloma cells compared to unmodified curcumin [1]. This suggests that the ethyl substitution on the curcumin scaffold directly contributes to an enhanced anti-proliferative effect.
Cytotoxicity (Myeloma)Head-to-head
IC50 2.93 µM vs 8.78 µM (curcumin)
Reported cell-model response difference
Myeloma cell line; direct counting
OncologyHematologyCytotoxicity
Evidence Dimension
Cytotoxicity
Target Compound Data
IC50 = 2.93 µM
Comparator Or Baseline
Curcumin; IC50 = 8.78 µM
Quantified Difference
3-fold lower IC50 (higher potency)
Conditions
Myeloma cell line; Direct cell counting method.
Why This Matters
This demonstrates a quantifiable, 3-fold increase in potency, making ethyl curcumin a more effective tool for investigating anti-myeloma mechanisms where a stronger effect is desired.
OncologyHematologyCytotoxicity
[1] Margono, S. A., et al. (2005). Structure and cytotoxic activity relationship of curcumin derivatives on Myeloma cells. CORE. View Source
Increased Lipophilicity
The O-ethylation of curcumin results in a compound with a higher calculated partition coefficient (LogP) than curcumin. This increased lipophilicity is a key differentiator, as it is expected to influence the compound's ability to cross lipid-rich biological membranes and its distribution within cells [1][2]. Curcumin's LogP is reported to be around 3.0 [3].
LipophilicityCross-study comparable
cLogP 4.15 (curcumin ~3.0)
May influence membrane permeability context
In silico prediction
ADMEDrug DeliveryMedicinal Chemistry
Evidence Dimension
Lipophilicity
Target Compound Data
Calculated LogP = 4.15
Comparator Or Baseline
Curcumin; Calculated LogP ~3.0
Quantified Difference
LogP increase of approximately +1.15 units
Conditions
In silico prediction (ZINC database and other sources).
Why This Matters
A higher LogP value indicates increased lipophilicity, which can translate to improved passive membrane permeability. This is a critical parameter for researchers investigating intracellular targets or developing formulations for improved bioavailability.
[2] Gustiani, S. H., & Saepudin, E. (2020). Modification of curcumin from turmeric rhizome (Curcuma longa) extract through O-ethylation with K2CO3/TBAB catalyst to enhance its antibacterial activity. AIP Conference Proceedings, 2242, 040006. View Source
[3] PubChem. (n.d.). Curcumin (Compound Summary). National Library of Medicine. View Source
Altered Keto-Enol Tautomerism
Computational studies indicate that the substitution at the 4-position with an ethyl group introduces steric hindrance that stabilizes the diketo tautomer of the curcuminoid molecule relative to the enol form [1]. This is a class-level inference suggesting that 4-substituted curcumin derivatives, including the ethyl analog, possess a different tautomeric equilibrium compared to curcumin, which predominantly exists in the enol form.
Tautomeric EquilibriumClass-level inference
Predicted diketo stabilization
May affect stability and target interaction
AM1 semi-empirical calculations
Molecular ModelingStabilityReactivity
Evidence Dimension
Tautomeric Equilibrium
Target Compound Data
Predicted stabilization of the diketo tautomer due to steric hindrance from the ethyl group.
Comparator Or Baseline
Curcumin; Predominantly exists in the more stable enol form.
Quantified Difference
Qualitative shift in equilibrium; no specific numerical ratio provided.
Conditions
Semi-empirical AM1 quantum-chemical calculations (in silico).
Why This Matters
The keto-enol tautomeric state of curcuminoids directly impacts their chemical stability, metal-chelating ability, and interaction with biological targets. A shift in this equilibrium is a fundamental change in molecular behavior, relevant for studies on reaction mechanisms and target engagement.
Molecular ModelingStabilityReactivity
[1] Istyastono, E. P., Margono, S. A., & Pranowo, H. D. (2005). The Keto-Enol Tautomerism of Curcumin and Some 4-substituted Curcumin Derivatives: A Theoretical Study Based on Computational Chemistry Approach. Indonesian Journal of Pharmacy, 16(2), 107-113. View Source
Ethyl Curcumin Research Applications
Anti-Myeloma Mechanism Studies
Researchers studying multiple myeloma or other hematological malignancies can utilize ethyl curcumin as a more potent tool compound than curcumin itself. The 3-fold lower IC50 value (2.93 µM vs. 8.78 µM) in myeloma cell lines [1] provides a stronger phenotypic signal for investigating mechanisms of action, such as cell cycle arrest or apoptosis induction, while potentially requiring lower effective concentrations in vitro.
Lipophilicity-Dependent Uptake Studies
Ethyl curcumin's higher calculated LogP (4.15) compared to curcumin (~3.0) [2][3] makes it a valuable candidate for experiments designed to explore the role of lipophilicity in cellular uptake and intracellular distribution. This is particularly relevant for validating models of passive membrane permeability or for designing studies where enhanced access to intracellular or membrane-bound targets is hypothesized to be beneficial.
Biological Impact of Tautomerism
The computational prediction that 4-ethyl substitution stabilizes the diketo tautomer [4] provides a basis for using ethyl curcumin in fundamental studies of curcuminoid chemistry. Researchers interested in the biological consequences of the keto-enol equilibrium can use this compound as a probe to investigate how a shift toward the diketo form affects metal chelation, antioxidant capacity, or interactions with specific proteins, compared to the enol-dominant curcumin.
Application
Selection Property
Validation Focus
Myeloma cell-model studies
Cell-model response context
Apoptosis or cell cycle endpoints
Membrane permeability studies
Lipophilicity profile
Cellular uptake and distribution
Tautomerism mechanistic studies
Keto-enol equilibrium shift
Target interaction or stability assays
[1] Margono, S. A., et al. (2005). Structure and cytotoxic activity relationship of curcumin derivatives on Myeloma cells. CORE. View Source
[3] PubChem. (n.d.). Curcumin (Compound Summary). National Library of Medicine. View Source
[4] Istyastono, E. P., Margono, S. A., & Pranowo, H. D. (2005). The Keto-Enol Tautomerism of Curcumin and Some 4-substituted Curcumin Derivatives: A Theoretical Study Based on Computational Chemistry Approach. Indonesian Journal of Pharmacy, 16(2), 107-113. View Source
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